Product packaging for 4-Benzylbiphenyl(Cat. No.:CAS No. 613-42-3)

4-Benzylbiphenyl

Cat. No.: B1265654
CAS No.: 613-42-3
M. Wt: 244.3 g/mol
InChI Key: AGPLQTQFIZBOLI-UHFFFAOYSA-N
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Description

Contextualization within Biphenyl (B1667301) Chemistry Research

Biphenyls and their derivatives are a well-established class of compounds with rich and diverse chemistry. The study of substituted biphenyls, such as 4-benzylbiphenyl, offers valuable insights into the electronic and steric interactions between aromatic rings. The tri-aromatic structure of this compound serves as an excellent model for investigating aromatic conjugation and the influence of substituents on the torsional angles between the phenyl rings. fishersci.be Research has shown that the benzyl (B1604629) group acts as both an electron-donating and sterically demanding substituent, which influences the compound's reactivity and makes it a valuable subject for understanding aromatic substitution mechanisms. fishersci.be

Overview of Scholarly Interest in this compound Scaffolds

The this compound scaffold is a crucial structural element found in a wide array of functional materials and biologically active compounds. eurekaselect.com Its presence in optoelectronic materials, liquid crystals, and even pharmaceuticals has fueled considerable research into its synthesis and properties. eurekaselect.com The development of efficient synthetic routes to access this scaffold, particularly through modern cross-coupling reactions, has been a significant area of investigation, enabling the creation of complex molecules with tailored properties. eurekaselect.comacs.orgacs.orgresearchgate.net

Chemical and Physical Properties of this compound

The distinct properties of this compound are fundamental to its utility in various chemical applications.

PropertyValue
Molecular Formula C₁₉H₁₆
Molecular Weight 244.33 g/mol
Appearance White to Almost white powder to crystal
Melting Point 85.0 to 88.0 °C
CAS Number 613-42-3

Data sourced from multiple references. nih.govtcichemicals.comthermofisher.com

Synthesis of this compound

The construction of the this compound framework can be achieved through several synthetic methodologies, with Suzuki-Miyaura coupling and Friedel-Crafts reactions being prominent examples.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. In the context of this compound synthesis, this palladium-catalyzed cross-coupling reaction typically involves the reaction of a phenylboronic acid with a halogenated benzyl derivative or a benzyl ester. acs.orgacs.org A key advantage of this method is its tolerance to a wide range of functional groups and its ability to be conducted under relatively mild conditions, sometimes even in an air atmosphere. acs.orgacs.orgresearchgate.net Researchers have successfully synthesized various (benzyl)biphenyls by strategically using different starting materials and reaction conditions. acs.orgacs.orgresearchgate.net For instance, the reaction can be fine-tuned to achieve selective coupling at different positions by taking advantage of the varying reactivity of C-Br, C-O, and C-Cl bonds. acs.org

Friedel-Crafts Benzylation of Biphenyl

The Friedel-Crafts alkylation offers a more traditional approach to synthesizing this compound. This method involves the reaction of biphenyl with benzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. While effective for producing simple diphenylmethane (B89790) derivatives, this method can be limited by issues such as polysubstitution and rearrangement reactions, making it less suitable for the synthesis of more complex or substituted diphenylmethanes. acs.org

Synthetic MethodKey Features
Suzuki-Miyaura Coupling Palladium-catalyzed, high functional group tolerance, can be performed under mild conditions.
Friedel-Crafts Benzylation Lewis acid-catalyzed, suitable for simple diphenylmethanes, can have limitations with substituted derivatives.

Research Applications of this compound

The unique structural and physical properties of this compound have led to its investigation in several areas of materials science and organic synthesis.

Liquid Crystal Materials

The rigid biphenyl core of this compound makes it a valuable building block for the synthesis of liquid crystal materials. Liquid crystals are essential components in display technologies, and the incorporation of the this compound scaffold allows for the tuning of their physical properties. While this compound itself is not a liquid crystal, its derivatives, such as those with cyano or alkoxy groups, are well-known liquid crystalline compounds. For example, 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) and 4'-octyloxy-4-biphenylcarbonitrile (8OCB) are widely studied nematic and smectic liquid crystals, respectively. wikipedia.orgossila.com

Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its benzylic position is particularly reactive and can undergo functionalization, such as bromination, to introduce new functionalities. This allows for the subsequent introduction of other groups through nucleophilic substitution reactions. For example, the brominated derivative can react with imidazole (B134444) to form bifonazole, an antifungal agent. Furthermore, the biphenyl unit can be further modified through various aromatic substitution reactions, making this compound a versatile starting material for the construction of a wide range of organic compounds.

Application AreaDescription
Liquid Crystal Materials The rigid biphenyl structure is a key component in the design of liquid crystals for display technologies.
Organic Synthesis Intermediate The reactive benzylic position and the modifiable biphenyl core make it a versatile building block for complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16 B1265654 4-Benzylbiphenyl CAS No. 613-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16/c1-3-7-16(8-4-1)15-17-11-13-19(14-12-17)18-9-5-2-6-10-18/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPLQTQFIZBOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210197
Record name 4-(Phenylmethyl)-1,1'-biphenyl
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Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-42-3
Record name p-Benzylbiphenyl
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Record name 4-(Phenylmethyl)-1,1'-biphenyl
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Record name 4-(Phenylmethyl)-1,1'-biphenyl
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Record name 4-(phenylmethyl)-1,1'-biphenyl
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Record name 4-(PHENYLMETHYL)-1,1'-BIPHENYL
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Synthetic Methodologies for 4 Benzylbiphenyl and Its Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering unparalleled efficiency and functional group tolerance. nih.gov Among these, the Suzuki-Miyaura coupling has emerged as a particularly powerful tool for the synthesis of biaryl and diarylmethane structures, including 4-benzylbiphenyl. libretexts.orgacs.org

Suzuki–Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide or a related electrophile, catalyzed by a palladium or nickel complex. wikipedia.org This method is favored for its mild reaction conditions, the commercial availability of a wide range of boronic acids, and the generation of non-toxic, easily separable by-products. nih.gov The versatility of this reaction has been extended to include the coupling of benzylic partners, providing a direct route to diarylmethanes like this compound. acs.orgacs.org

Palladium catalysts are the most extensively studied and utilized catalysts for Suzuki-Miyaura couplings. The synthesis of this compound can be achieved by coupling a benzyl (B1604629) halide or a derivative with a biphenylboronic acid, or conversely, a biphenyl (B1667301) halide with a benzylboronic acid derivative.

Research has demonstrated the successful palladium-catalyzed cross-coupling of benzyl bromides with potassium aryltrifluoroborates, which offers high yields and good functional group tolerance with low catalyst loading. nih.gov For instance, the reaction of benzyl bromide with potassium phenyltrifluoroborate using a PdCl₂(dppf)·CH₂Cl₂ catalyst and Cs₂CO₃ as a base affords the coupled product in good yield. nih.gov While benzyl bromides are generally more reactive, benzyl chlorides can also be used, particularly with electron-rich aryltrifluoroborates. nih.gov

Another approach involves the use of benzyl carbonates or acetates as coupling partners for phenylboronic acids. acs.orgresearchgate.net This method allows for the selective synthesis of (benzyl)biphenyls. For example, the reaction of a chlorobenzyl carbonate with phenylboronic acid, followed by a subsequent coupling with another boronic acid, can yield (4-benzyl)biphenyl derivatives. acs.org The reactivity order for these couplings is typically C-Br > C-O > C-Cl, enabling selective bond formation. acs.org

Benzyl SubstrateBoron ReagentPalladium CatalystBaseSolventYield (%)Reference
Benzyl BromidePotassium PhenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃-High nih.gov
Chlorobenzyl CarbonatePhenylboronic AcidPdCl₂/DPEPhosNaHCO₃EthanolModerate acs.org
Benzyl Acetate (B1210297)Phenylboronic AcidPdCl₂/DPEPhosNaHCO₃Ethanol72 acs.org

This table presents a selection of palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of diarylmethanes, illustrating the variety of substrates and conditions employed.

While palladium catalysis is prevalent, nickel-based systems have emerged as a cost-effective and highly effective alternative for certain cross-coupling reactions. researchgate.netnih.gov Nickel catalysts have shown high activity in the coupling of less reactive electrophiles like aryl chlorides and can be particularly effective for the synthesis of biaryls and related structures. rsc.org

For instance, nickel complexes have been successfully used in the Suzuki-Miyaura cross-coupling of (hetero)aryl benzylic ammonium (B1175870) salts with arylboronic acids under mild conditions. researchgate.net Pyridine-bridged bis-benzimidazolylidene nickel complexes, in particular, have demonstrated high catalytic activity. researchgate.net Nickel catalysis has also been applied to the cross-coupling of 2-fluorobenzofurans with arylboronic acids, showcasing its ability to activate strong C-F bonds. beilstein-journals.org While direct examples for the synthesis of this compound are less common in the provided literature, the principles of nickel-catalyzed cross-coupling of benzylic and aryl partners are well-established and applicable. researchgate.netnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org

The catalytic cycle begins with the oxidative addition of the organohalide (e.g., a benzyl halide or a halobiphenyl) to a low-valent transition metal center, typically Pd(0) or Ni(0). libretexts.orgrsc.org This step involves the cleavage of the carbon-halogen bond and the formation of a new organometallic complex where the metal is in a higher oxidation state (e.g., Pd(II) or Ni(II)). osti.gov The rate of oxidative addition is often the rate-determining step in the catalytic cycle and generally follows the reactivity trend I > OTf > Br > Cl. libretexts.org

For benzyl halides, the oxidative addition to a Pd(0) complex has been shown to proceed with inversion of configuration at the carbon atom, suggesting an Sₙ2-type mechanism. libretexts.orgacs.org However, the exact mechanism can be complex and may involve different pathways depending on the specific substrates, ligands, and reaction conditions. chemrxiv.org For instance, computational studies have explored both a 3-centered concerted mechanism and a nucleophilic displacement mechanism for the oxidative addition of aryl halides to Pd(0). chemrxiv.org The photoexcitation of a Pd(0) species can also facilitate the oxidative addition of alkyl bromides through a single electron transfer (SET) process. d-nb.info

Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) or nickel(II) complex. libretexts.orgwikipedia.org This step requires the presence of a base to activate the organoboron species, typically by forming a more nucleophilic "ate" complex. wikipedia.org The exact mechanism of transmetalation is still a subject of research and is believed to be highly dependent on the reaction conditions. researchgate.netrsc.org

Two primary pathways have been proposed for the transmetalation step. In the "oxo-palladium pathway," a hydroxo- or alkoxo-palladium intermediate, formed by the reaction of the Pd(II)-halide complex with the base, reacts with the organoboron reagent. rsc.org Alternatively, a "boronate pathway" involves the direct reaction of the boronate complex (formed from the organoboron reagent and the base) with the Pd(II)-halide complex. researchgate.net The electron-rich nature of organotrifluoroborates is speculated to facilitate the transmetalation process. nih.gov

Mechanistic Pathways in Suzuki-Miyaura Coupling for (Benzyl)biphenyls
Reductive Elimination Sequences

Reductive elimination is a crucial step in many catalytic cycles, leading to the formation of the desired carbon-carbon bond and the regeneration of the active catalyst. libretexts.org In the context of synthesizing this compound, this step typically follows the formation of a high-valent organometallic complex containing both the benzyl and biphenyl moieties. For instance, in palladium-catalyzed cross-coupling reactions, a Pd(II) intermediate bearing both organic groups undergoes reductive elimination to yield this compound and a Pd(0) species. libretexts.orglibretexts.org The rate and efficiency of this step can be influenced by the nature of the ligands on the metal center and the electronic properties of the coupling partners. cam.ac.uk

Mechanistic studies have shown that reductive elimination from d8 metal centers like Pd(II) is a common and often facile process. libretexts.org The reaction proceeds through a concerted mechanism where the two organic groups are eliminated from the metal center simultaneously. libretexts.org

Reductive Coupling Strategies

Reductive coupling strategies provide a powerful means to construct C-C bonds by coupling two electrophilic partners in the presence of a reducing agent. Nickel-catalyzed reductive cross-couplings have emerged as a particularly effective method for the synthesis of 1,1-diarylalkanes, a class of compounds that includes this compound. researchgate.net These reactions typically involve the coupling of an aryl halide with a benzyl halide or a derivative thereof. researchgate.net

Key features of these reactions include:

Catalyst System: Nickel complexes are often employed, sometimes in conjunction with a co-catalyst or specific ligands to enhance reactivity and selectivity. researchgate.netnii.ac.jp

Reductant: A stoichiometric amount of a reducing agent, such as manganese powder, is used to drive the catalytic cycle. researchgate.netnii.ac.jp

Mechanism: The reaction is believed to proceed through the formation of radical intermediates, offering a different mechanistic pathway compared to traditional cross-coupling reactions. nii.ac.jpacs.org

Recent advancements have also explored the use of photoredox catalysis in conjunction with nickel to facilitate reductive couplings under milder conditions. researchgate.netnih.gov Furthermore, desulfurative nickel-catalyzed reductive cross-coupling of benzyl mercaptans with aryl halides presents an alternative route, expanding the scope of accessible starting materials. acs.orgnih.gov

Exploration of Other Cross-Coupling Pathways

Beyond reductive coupling, a variety of other cross-coupling reactions have been successfully applied to the synthesis of this compound. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of a phenylboronic acid derivative with a halogenated biphenyl or a benzyl halide in the presence of a palladium catalyst. acs.orgharvard.edu This method is valued for its high tolerance of functional groups and its use of relatively non-toxic organoboron reagents. acs.orgharvard.edu

Key aspects of Suzuki-Miyaura coupling for this compound synthesis include:

Catalyst: Palladium complexes, often with phosphine (B1218219) ligands, are the most common catalysts. acs.orgacs.orgkochi-tech.ac.jp

Base: A base, such as sodium carbonate or potassium carbonate, is required for the transmetalation step. acs.orgmdpi.com

Reaction Conditions: The reaction is typically carried out in a mixed solvent system, sometimes under an inert atmosphere, although air-stable protocols have been developed. acs.orgacs.orgkochi-tech.ac.jp

Researchers have demonstrated the selective synthesis of various (benzyl)biphenyls through successive Suzuki-Miyaura coupling reactions, highlighting the method's versatility. acs.orgacs.org The reactivity order of different leaving groups (e.g., C-Br > C-O > C-Cl) can be exploited for selective C-C bond formation. acs.org Other palladium-catalyzed cross-coupling reactions, such as those involving organostannanes (Stille coupling) or organozinc reagents (Negishi coupling), also offer viable pathways to this compound and its derivatives. kosen-k.go.jpnih.govlibretexts.orgscielo.br

Classical Organic Synthesis Routes

While modern catalytic methods offer significant advantages, classical organic synthesis routes remain relevant, particularly for large-scale industrial production.

Friedel–Crafts Alkylation and its Limitations for Substituted Derivatives

The Friedel–Crafts alkylation is a well-established method for forming carbon-carbon bonds to aromatic rings. nih.gov In the context of this compound synthesis, this typically involves the reaction of biphenyl with benzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.gov This method is often favored in industrial settings due to its simplicity and cost-effectiveness.

However, Friedel–Crafts alkylation suffers from several significant limitations, especially when applied to the synthesis of substituted derivatives: ucalgary.calumenlearning.comquora.com

Polyalkylation: The initial product, this compound, is more reactive than the starting material (biphenyl) towards further alkylation. ucalgary.calumenlearning.com This can lead to the formation of multiply benzylated byproducts, reducing the yield of the desired mono-substituted product. lumenlearning.com

Carbocation Rearrangements: The reaction proceeds via a carbocation intermediate, which is prone to rearrangement to form more stable carbocations. ucalgary.caquora.comlibretexts.org This can lead to a mixture of isomeric products.

Substrate Limitations: The reaction is generally ineffective for deactivated aromatic rings, such as those bearing strongly electron-withdrawing groups. ucalgary.calumenlearning.comquora.com Additionally, substrates containing amino groups can be problematic as the Lewis acid catalyst can complex with the lone pair of the nitrogen, deactivating the ring towards electrophilic substitution. ucalgary.calumenlearning.comlibretexts.org

Harsh Conditions: The use of strong Lewis acids and often elevated temperatures can lead to side reactions and limit the functional group tolerance of the reaction. pjsir.org

These limitations often make modern cross-coupling methods, like the Suzuki-Miyaura reaction, a more attractive option for the synthesis of complex, substituted this compound derivatives where high selectivity is required. acs.orgacs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. imist.mawjpmr.com In the synthesis of this compound, several strategies can be employed to align with these principles:

Catalysis: The use of catalytic methods, such as palladium-catalyzed cross-coupling reactions, is inherently greener than stoichiometric methods like classical Friedel-Crafts alkylation, as it reduces waste generation. ccchwc.edu.hk

Alternative Solvents: Efforts are being made to replace hazardous organic solvents with more environmentally friendly alternatives, such as water or ionic liquids. nih.govimist.manih.gov

Energy Efficiency: Developing reactions that can be conducted at lower temperatures and pressures reduces energy consumption. ccchwc.edu.hk Photocatalytic methods, which utilize visible light as an energy source, are a promising approach in this regard. nih.govnih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. imist.maccchwc.edu.hk Cross-coupling reactions generally exhibit higher atom economy than classical methods that may produce significant amounts of byproducts.

The development of photocatalytic reductive couplings using water as a reducing agent represents a significant step towards a greener synthesis of biaryl compounds. nih.gov Similarly, the use of recyclable catalysts, such as amine-functionalized magnetic nanoparticles, can also contribute to a more sustainable process. nih.gov

One-Pot Synthetic Approaches to Functionalized 4-Benzylbiphenyls

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. mdpi.comorganic-chemistry.orgrsc.org For the synthesis of functionalized 4-benzylbiphenyls, one-pot strategies often leverage the differential reactivity of various functional groups within a molecule.

A notable example is the one-pot synthesis of (benzyl)biphenyls through two sequential Suzuki-Miyaura coupling reactions. acs.orgacs.orgresearchgate.net This approach utilizes a starting material containing two different leaving groups with distinct reactivities, such as a bromo and a chloro substituent. acs.org By carefully controlling the reaction conditions and the order of addition of different boronic acids, it is possible to selectively form C-C bonds at each position in a single pot, leading to a diverse range of functionalized this compound derivatives. acs.orgacs.org

Furthermore, multicomponent reactions, where three or more starting materials are combined in a single step to form a complex product, also represent a powerful one-pot strategy. organic-chemistry.orgdntb.gov.ua The development of a four-component one-pot reaction involving Suzuki couplings has been reported for the synthesis of 4-benzyl-1,1'-biphenyls. dntb.gov.ua

Comparative Analysis of Synthetic Efficiency and Selectivity

The efficiency and selectivity of synthetic routes to this compound are crucial considerations for practical applications. The two predominant methods, Friedel-Crafts alkylation and Suzuki-Miyaura coupling, offer distinct advantages and disadvantages.

Friedel-Crafts Alkylation:

This long-established method involves the reaction of biphenyl with a benzyl halide, typically benzyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). While it can be a cost-effective approach for industrial-scale production, it suffers from several limitations. acs.org A significant drawback is the potential for polysubstitution, where multiple benzyl groups are introduced onto the biphenyl ring, leading to a mixture of products and reducing the yield of the desired this compound. Furthermore, Friedel-Crafts alkylation is generally not suitable for the synthesis of substituted diphenylmethanes due to its inherent lack of regioselectivity and potential for carbocation rearrangements. acs.org The harsh reaction conditions can also limit its compatibility with sensitive functional groups. ethz.ch

A modified approach using benzyl hydroxamates activated by boron trifluoride etherate (BF₃•OEt₂) has been developed to improve the selectivity of Friedel-Crafts benzylation. This method is reported to be cleaner and more selective, avoiding the formation of highly reactive carbocations and producing non-toxic, metal-free by-products. ethz.ch Another variation employs trifluoroacetic acid (TFA) to promote the alkylation of arenes with benzyl alcohols, offering a simple alternative with water as the only by-product. researchgate.net

Suzuki-Miyaura Coupling:

Palladium-catalyzed Suzuki-Miyaura cross-coupling has emerged as a more versatile and selective method for synthesizing this compound and its derivatives. acs.org This reaction typically involves the coupling of a benzyl derivative (such as a halide, carbonate, or acetate) with an arylboronic acid. acs.orgkochi-tech.ac.jp A key advantage of this method is its high functional group tolerance and excellent regioselectivity, allowing for the precise construction of unsymmetrical biaryl systems. acs.orgresearchgate.net

Research has demonstrated that the reactivity of the coupling partners can be finely tuned. For instance, in successive Suzuki-Miyaura coupling reactions, the order of reactivity has been established as C-Br > C-O > C-Cl, enabling the selective synthesis of diverse (benzyl)biphenyls. acs.orgacs.org This allows for a stepwise construction of the target molecule by controlling the reaction conditions. acs.org For example, a bromo-substituted benzyl ester can first undergo coupling at the C-Br bond, followed by a second coupling at the C-O bond with a different boronic acid. acs.org

Different benzyl esters, such as carbonates and acetates, can be used as coupling partners, with benzyl carbonates generally showing higher reactivity than benzyl acetates. acs.org The choice of ligand, base, and solvent also plays a crucial role in the efficiency and selectivity of the Suzuki-Miyaura coupling. acs.orgkochi-tech.ac.jp For instance, bidentate phosphine ligands have been shown to be effective in promoting the reaction. acs.org

The following interactive table provides a comparative overview of the two primary synthetic methodologies for this compound.

FeatureFriedel-Crafts AlkylationSuzuki-Miyaura Coupling
Reagents Biphenyl, Benzyl Halide, Lewis Acid (e.g., AlCl₃) Benzyl derivative (halide, carbonate, acetate), Arylboronic acid, Palladium catalyst, Base acs.orgkochi-tech.ac.jp
Selectivity Low regioselectivity, risk of polysubstitution acs.orgHigh regioselectivity and functional group tolerance acs.orgresearchgate.net
Efficiency Can be cost-effective for large scale Generally high yields under optimized conditions researchgate.net
Substrate Scope Limited for substituted derivatives acs.orgBroad scope for synthesizing diverse derivatives acs.orgacs.org
By-products Stoichiometric metal waste (traditional method) ethz.chGenerally cleaner, with by-products dependent on specific reagents ethz.ch

Successive Suzuki-Miyaura Coupling for Derivative Synthesis:

The development of successive Suzuki-Miyaura coupling reactions has provided a powerful tool for the synthesis of complex this compound derivatives. By exploiting the differential reactivity of various leaving groups on the benzyl moiety, chemists can introduce different aryl groups in a controlled manner.

A study demonstrated the selective synthesis of (benzyl)biphenyls by reacting bromo- and chloro-substituted benzyl esters with two different boronic acids in a stepwise fashion. acs.org The first coupling occurs selectively at the more reactive C-Br bond, and the second coupling then takes place at the C-O bond of the ester. acs.org This strategy allows for the construction of highly substituted and unsymmetrical this compound derivatives with high precision.

The table below summarizes the findings of a study on the successive Suzuki-Miyaura coupling for the synthesis of a (benzyl)biphenyl derivative.

StepReactantsProductYieldReference
1 4-Bromobenzyl carbonate, Phenylboronic acid4-Bromo-4'-phenyl-diphenylmethaneModerate acs.org
2 4-Bromo-4'-phenyl-diphenylmethane, 4-Methoxyphenylboronic acid4-(4-Methoxybenzyl)-4'-phenyl-biphenyl- acs.org

This comparative analysis highlights the trade-offs between the classical Friedel-Crafts approach and the more modern Suzuki-Miyaura coupling for the synthesis of this compound and its derivatives. While Friedel-Crafts alkylation may be suitable for the bulk synthesis of the parent compound, the Suzuki-Miyaura coupling offers superior selectivity and versatility for the preparation of a wide range of functionalized derivatives, which is crucial for research and development in materials science and medicinal chemistry.

Mechanistic Investigations and Reaction Dynamics

Catalytic Reaction Mechanism Elucidation

The formation of 4-benzylbiphenyl frequently relies on palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.org The generally accepted mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Role of Catalyst Species (e.g., Pd(0), Ni(II))

Palladium (Pd) Catalysis:

In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the active catalytic species is typically a Pd(0) complex. nih.govyonedalabs.com This Pd(0) species initiates the catalytic cycle by undergoing oxidative addition with an aryl halide, leading to the formation of a Pd(II) intermediate. wikipedia.orgnih.gov While Pd(II) sources like palladium acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂) are often used as precatalysts due to their stability, they must be reduced in situ to the active Pd(0) state for the catalytic cycle to commence. yonedalabs.commdpi.com This reduction can be facilitated by phosphine (B1218219) ligands or through the homocoupling of boronic acids. yonedalabs.com The choice of palladium source and ligands can significantly influence reaction efficiency. For instance, PdCl₂ has shown higher reactivity than Pd(OAc)₂ in certain cross-coupling reactions for forming diarylmethanes. acs.org The ligands, often bulky and electron-rich phosphines, play a critical role by enhancing the rates of both oxidative addition and reductive elimination. wikipedia.orgnih.gov

Nickel (Ni) Catalysis:

Nickel catalysis has emerged as a powerful alternative to palladium, often involving different mechanistic pathways. mdpi.com While Ni(0)/Ni(II) cycles analogous to palladium are known, nickel catalysis can also proceed through Ni(I) and Ni(III) intermediates, particularly in cross-coupling reactions involving alkyl substrates. mdpi.comchemrxiv.org The use of Ni(II) precatalysts, such as [LₙNiX₂], is common. nih.gov Activation of these Ni(II) precatalysts can occur via transmetalation with the nucleophile followed by reductive elimination, or more frequently, through reduction to Ni(0) by an external reductant. nih.gov In some cases, a radical mechanism involving single electron transfer (SET) processes can lead to the formation of alkyl radicals and Ni(I) species. mdpi.com The specific ligand system, such as terpyridine, can stabilize these various oxidation states and influence the dominant catalytic pathway. mdpi.com For instance, certain nickel pincer complexes have demonstrated high efficiency in C-S cross-coupling reactions. rsc.org

Identification and Characterization of Reaction Intermediates

The catalytic cycle for the synthesis of this compound, particularly via Suzuki-Miyaura coupling, involves several key intermediates. wikipedia.org The cycle begins with the catalytically active Pd(0) species. wikipedia.org

Oxidative Addition Intermediate: The first key intermediate is an organopalladium(II) complex, formed from the oxidative addition of the Pd(0) catalyst to an aryl halide. wikipedia.orgnih.gov This step is often the rate-determining step in the cycle. wikipedia.org

Transmetalation Intermediate: Following oxidative addition, a transmetalation step occurs. In the Suzuki-Miyaura reaction, this involves the transfer of the organic group from the organoboron reagent to the Pd(II) center. wikipedia.orgnih.gov This process is often facilitated by a base. nih.gov

Reductive Elimination Intermediate: The final step is reductive elimination, where the two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the product, in this case, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgyonedalabs.com

While these intermediates are fundamental to the accepted mechanism, their direct observation and characterization can be challenging due to their transient nature. However, studies on related systems have provided evidence for their existence and role in the catalytic process. chemrxiv.org

Computational Chemistry Approaches to Reaction Mechanism

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often difficult to obtain experimentally. researchgate.netnih.govnih.gov

Density Functional Theory (DFT) Calculations for Energy Profiles

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of catalytic reactions. rsc.orgnih.gov By calculating the energies of reactants, products, intermediates, and transition states, DFT can be used to construct a detailed potential energy surface for the entire reaction pathway. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. nih.gov For instance, DFT calculations can be employed to compare the energy barriers of different proposed mechanistic pathways, thereby identifying the most likely route. researchgate.net Such calculations have been used to study various aspects of cross-coupling reactions, including the effects of ligands and substituents on reactivity. rsc.orgnih.gov The choice of functional and basis set is crucial for obtaining accurate results. mdpi.commdpi.com

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) simulations offer a dynamic perspective on chemical reactions. gauss-centre.eu In AIMD, the forces on the atoms are calculated "on the fly" using quantum mechanical methods as the simulation progresses, allowing for the exploration of reaction pathways without pre-defined reaction coordinates. mdpi.comsemanticscholar.org This approach is particularly useful for studying complex reaction networks and identifying unexpected reaction intermediates and pathways. gauss-centre.eu AIMD can simulate the explicit movement of atoms over time, providing insights into the dynamics of bond-breaking and bond-forming events. mdpi.com Combining AIMD with techniques like hyperdynamics can further accelerate the exploration of the chemical space, making it possible to predict new synthetic routes. nih.gov This method has been successfully applied to understand complex processes like combustion and materials synthesis. mdpi.comsemanticscholar.org

Quantum Chemical Investigations of Transition States

The identification and characterization of transition states are fundamental to understanding reaction mechanisms. nih.gov Quantum chemical methods, such as DFT, are used to locate and optimize the geometry of transition states on the potential energy surface. researchgate.netmdpi.com Analysis of the vibrational frequencies of the optimized structure confirms it as a true transition state (characterized by a single imaginary frequency). nih.gov The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering critical insights into the factors that control the reaction's rate and selectivity. nih.govmdpi.com For example, investigating the transition states in a catalytic cycle can reveal the role of the catalyst and ligands in lowering the activation energy of the reaction. nih.gov These computational investigations are crucial for designing more efficient catalysts and optimizing reaction conditions.

Compound Names

Compound Name
This compound
Palladium acetate
Palladium chloride
Nickel
Palladium
Triphenylphosphine

Data Tables

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling

StepDescriptionCatalyst Oxidation State Change
Oxidative AdditionThe Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.Pd(0) → Pd(II)
TransmetalationThe organic group from the organometallic reagent is transferred to the palladium center.Pd(II) → Pd(II)
Reductive EliminationThe two organic groups on the palladium center couple and are eliminated, forming the product.Pd(II) → Pd(0)

Table 2: Computational Methods for Mechanistic Elucidation

MethodInformation ProvidedApplication in this compound Synthesis
Density Functional Theory (DFT)Energy profiles, activation energies, reaction enthalpies, and optimized structures of intermediates and transition states.Determining the most favorable reaction pathway and understanding the electronic effects of catalysts and substrates.
Ab Initio Molecular Dynamics (AIMD)Dynamic simulation of reaction trajectories, identification of transient species, and exploration of complex reaction networks.Simulating the step-by-step formation of this compound and identifying potential side reactions or alternative mechanisms.
Quantum Chemical Transition State AnalysisDetailed geometry and electronic structure of transition states.Elucidating the precise nature of bond-forming and bond-breaking steps and the role of the catalyst in lowering activation barriers.

Kinetic Studies of this compound Formation

The formation of this compound, primarily through the Friedel-Crafts benzylation of biphenyl (B1667301), has been the subject of detailed kinetic investigations to understand the reaction rates, mechanisms, and the influence of various parameters. These studies often employ heterogeneous catalysts in slurry batch reactors to facilitate the reaction between biphenyl and a benzylating agent, typically benzyl (B1604629) chloride.

Research into the benzylation of biphenyl with benzyl chloride using catalysts like amorphous silica-alumina has shown that the reaction yields mainly benzylbiphenyl isomers along with some dibenzyl derivatives as byproducts. epa.govacs.org A significant finding in these studies is the para-selectivity, with the formation of the this compound isomer reaching around 60%, a value that remains largely independent of the reaction conversion. epa.govacs.org The kinetics of this process have been successfully interpreted using a pseudohomogeneous model that describes two consecutive reactions: the formation of monobenzylbiphenyls followed by their subsequent conversion to dibenzylbiphenyls. epa.gov

Kinetic models have been developed to account for not only the main reaction but also for catalyst deactivation, which can occur under certain conditions. For instance, when using dealuminated HY zeolites as catalysts, a model incorporating both the benzylation reaction and catalyst deactivation was proposed. acs.org The reaction rate is influenced by several factors, including the choice of solvent and the concentrations of the catalyst and reactants. acs.org

Detailed kinetic runs have been performed to quantify these effects. For example, studies using HY zeolites demonstrated that the reaction kinetics are chemically controlled when adequate magnetic stirring is applied. acs.org The kinetic model developed was robust enough to interpret experimental runs with varying catalyst doses and different initial concentrations of benzyl chloride. acs.orgacs.org

The influence of reaction conditions on the kinetic coefficients has been systematically studied. Research using an HY360 zeolite catalyst in cyclohexane (B81311) at 80°C revealed that the rate constants for the main reaction (k₁) and for catalyst deactivation (kₐ) could be determined with good precision. acs.org As shown in the table below, these parameters were found to be independent of the catalyst concentration within the tested range. acs.org However, a noticeable solvent effect was observed, with runs in methylcyclohexane (B89554) yielding lower values for the kinetic parameters compared to those in cyclohexane. acs.org

Kinetic Data for the Benzylation of Biphenyl over HY360 Catalyst at 80°C
SolventCatalyst Conc. (g/L)k₁ (L/(min·g))kₐ (min⁻¹)
Cyclohexane5.160.000840.186
Cyclohexane7.500.000820.180
Cyclohexane10.000.000850.195
Cyclohexane12.800.000800.175
Methylcyclohexane5.000.000650.150
Methylcyclohexane10.000.000680.160

This table presents kinetic coefficients for the benzylation of biphenyl using an HY360 catalyst, demonstrating the influence of catalyst concentration and solvent type. The data is derived from a study by Beltrame et al. (1996) acs.org. k₁ represents the kinetic coefficient for the benzylation reaction, and kₐ represents the kinetic coefficient for catalyst deactivation.

Further investigations using mesoporous MCM-41 aluminosilicate (B74896) as a catalyst also involved carrying out the reaction in a slurry batch reactor at 80°C with cyclohexane as the solvent. capes.gov.br The most accurate interpretation of the kinetic results in this system was achieved using a Langmuir-Hinshelwood model. capes.gov.brresearchgate.net This model accounts for the competitive adsorption of both reactants, biphenyl and benzyl chloride, onto the same active sites on the catalyst surface. capes.gov.br The applicability of the Langmuir-Hinshelwood mechanism is a common approach for studying the kinetics of liquid-phase benzylations over solid acid catalysts. researchgate.net

The temperature is another critical factor influencing the reaction rate. uni-pannon.hu Studies on the alkylation of biphenyl have consistently shown that increasing the temperature accelerates the reaction, leading to a higher conversion of biphenyl and an increased yield of alkylbiphenyl products. uni-pannon.hu This relationship between temperature and the rate constant (k) is described by the Arrhenius equation, which also incorporates the activation energy (Ea) and the pre-exponential factor (A). savemyexams.comkhanacademy.org

Advanced Characterization and Spectroscopic Analysis of 4 Benzylbiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy of 4-Benzylbiphenyl, the distinct chemical environments of the hydrogen atoms lead to a characteristic spectrum. The aromatic protons, located on the two phenyl rings, typically resonate in the downfield region of δ 7.2–7.8 ppm. The methylene (B1212753) bridge protons (-CH₂-) are observed as a singlet, indicating their chemical equivalence, with a characteristic chemical shift.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ ppm) Multiplicity Integration
Aromatic Protons (Biphenyl & Benzyl (B1604629) Rings) 7.2 - 7.8 Multiplet 14H
Methylene Protons (-CH₂-) ~4.0 Singlet 2H

Note: Specific chemical shifts can vary slightly based on the solvent and instrument frequency. The data represents typical values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the varied electronic environments, each carbon atom in the biphenyl (B1667301) and benzyl groups exhibits a unique resonance. The aromatic carbons generally appear in the δ 127-141 ppm range. The methylene carbon signal is found further upfield. Quaternary carbons, those without attached protons, typically show signals of lower intensity.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ ppm)
Quaternary Aromatic Carbons ~138 - 141
Tertiary Aromatic Carbons (CH) ~127 - 130
Methylene Carbon (-CH₂-) ~41 - 42

Note: Data represents typical chemical shift ranges.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structural features. Key absorptions include C-H stretching vibrations for both the aromatic rings and the aliphatic methylene bridge, as well as C=C stretching vibrations within the aromatic rings. jmaterenvironsci.com

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3050 C-H Stretch Aromatic
~2920 C-H Stretch Aliphatic (CH₂)
~1600 C=C Stretch Aromatic Ring
~1495, 1450 C=C Bending Aromatic Ring
~840 C-H Out-of-plane Bend p-disubstituted ring

Source: Spectral data is compiled from typical values for the respective functional groups. nih.gov

Raman Spectroscopy of Molecular Crystals

Raman spectroscopy is particularly useful for analyzing the vibrational modes of molecular crystals and can provide insights into intermolecular interactions and crystal packing. hmdb.cacore.ac.uk Research on potassium-doped this compound molecular crystals has utilized Raman spectroscopy to study charge transfer mechanisms. hanspub.orgresearchgate.net A notable redshift in the Raman spectrum of the doped material compared to the pristine crystal confirms the transfer of a 4s electron from the potassium atom to the this compound molecule. hanspub.org This charge transfer is a critical factor in the emergence of magnetic properties in the doped crystal. hanspub.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it provides the exact molecular weight and reveals structural information through analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is characterized by an intense molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 244, which corresponds to its molecular weight. jmaterenvironsci.comnih.gov The fragmentation pattern provides further structural confirmation. A significant fragment is observed at m/z 165. jmaterenvironsci.comnih.gov This prominent peak is attributed to the formation of the stable fluorenyl cation ([C₁₃H₉]⁺) after the loss of the benzyl group's phenyl ring and subsequent rearrangement. jmaterenvironsci.com Another notable fragment appears at m/z 167, which can be explained by the loss of a phenyl radical (C₆H₅•). jmaterenvironsci.com

Table 4: Major Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Formation Pathway
244 [C₁₉H₁₆]⁺ Molecular Ion (M⁺)
167 [C₁₃H₁₁]⁺ Loss of Phenyl Radical (•C₆H₅)
165 [C₁₃H₉]⁺ Loss of •C₆H₅ followed by H₂ loss and rearrangement

Source: Fragmentation data compiled from NIST and related studies. jmaterenvironsci.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the identification and structural analysis of volatile and semi-volatile organic compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the gas chromatograph. slideshare.net

For this compound, a common method involves using a capillary column, such as a DB-5MS (30 m × 0.25 mm ID, 0.25 μm film thickness), to achieve optimal separation. Once separated, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV. researchgate.netjmaterenvironsci.com This process generates a molecular ion (M+) and a series of fragment ions, which are characteristic of the compound's structure.

The mass spectrum of this compound exhibits a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 244, corresponding to its molecular weight. researchgate.net The fragmentation pattern provides further structural confirmation. Key fragment ions are observed at m/z 167 and 165. researchgate.netjmaterenvironsci.com The formation of the ion at m/z 167 can be attributed to the loss of a phenyl group (C6H5•), and the subsequent loss of a hydrogen molecule (H2) leads to the fragment at m/z 165. researchgate.netjmaterenvironsci.com Another significant fragment is often seen at m/z 165. The analysis of these fragments allows for the unambiguous identification of this compound. In some cases, tandem mass spectrometry (MS/MS) with selective ion monitoring (SIM) for the molecular ion (m/z 244) and a key fragment (m/z 165) can be employed to enhance selectivity, especially in complex matrices.

Table 1: GC-MS Data for this compound

ParameterValueReference
Molecular Ion (m/z)244 researchgate.net
Key Fragment Ions (m/z)167, 165 researchgate.netjmaterenvironsci.com
Retention Index2198

X-ray Diffraction and Crystallography

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed insights into bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction provides the most definitive structural information for crystalline materials. For this compound, this technique has been used to determine its crystal structure with high precision. researchgate.net Studies have revealed that the average C-C bond length in all three phenyl rings is 1.380(2) Å. A notable feature of the this compound structure is the torsion angle between the two phenyl rings of the biphenyl moiety. researchgate.net

Table 2: Crystallographic Data for this compound

ParameterValueReference
Chemical FormulaC19H16 researchgate.net
Average C-C bond length (phenyl rings)1.380(2) Å researchgate.net

Powder X-ray diffraction (XRD) is a versatile technique used to identify crystalline phases and to characterize the structural properties of bulk materials. While single crystal X-ray diffraction provides the structure of a single crystal, powder XRD gives information about the bulk sample, including phase purity and crystalline form. For this compound, powder XRD patterns can be used as a fingerprint for identification and quality control. In some applications, such as in recording materials, this compound is used in a crystalline form characterized by its powder X-ray diffraction pattern using Cu-Kα radiation. googleapis.com Specific peaks in the diffractogram at particular 2θ angles are characteristic of the crystalline structure of this compound. googleapis.comgoogle.com The analysis of these patterns is crucial for ensuring the correct polymorphic form is present, as different polymorphs can exhibit different physical properties.

Single Crystal X-ray Diffraction Studies

Surface and Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the packing of molecules in the crystalline state and for predicting the physical properties of the material.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scivisionpub.com This method partitions the crystal space into regions where the electron distribution of a promolecule (the sum of spherical atomic electron densities) is greater than that of all other molecules. By mapping various properties onto this surface, one can gain insights into the nature and extent of intermolecular contacts. For related biphenyl structures, Hirshfeld surface analysis has been instrumental in identifying the dominant intermolecular interactions. researchgate.netresearchgate.net For instance, the analysis often reveals the percentage contribution of different types of contacts, such as H···H, C···H, and π···π interactions, to the total Hirshfeld surface area. researchgate.net Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. scivisionpub.com

To further quantify the strength of the intermolecular interactions identified through Hirshfeld surface analysis, energy framework calculations are employed. This method, based on quantum chemical calculations (often using density functional theory, DFT), calculates the interaction energies between molecular pairs within the crystal. scivisionpub.com These energies are typically decomposed into electrostatic, polarization, dispersion, and repulsion components. scivisionpub.com The total interaction energy provides a measure of the stability of the molecular packing. By visualizing these interaction energies as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the interaction strength, an "energy framework" is constructed. scivisionpub.com This framework provides a clear visual representation of the dominant interaction pathways within the crystal, highlighting the forces that govern the crystal packing. For similar biphenyl systems, dispersion energy is often found to be the dominant component contributing to the stability of the crystal structure. researchgate.net

Structure Activity and Structure Property Relationship Studies in 4 Benzylbiphenyl Systems

Torsional Dynamics of the Biaryl Bond and its Influence on Biological Activities

The conformation of biphenyl (B1667301) derivatives can range from planar (with a dihedral angle of 0°) to twisted. In the gas phase, unsubstituted biphenyl adopts a twisted conformation with a dihedral angle of approximately 42° to 44°. mdpi.comnih.gov This non-planar arrangement is a result of the steric hindrance between the ortho-hydrogens on the two rings. In the solid state, however, intermolecular forces within the crystal lattice can force the rings to become planar. innovareacademics.in

The degree of twisting around the biaryl bond has a significant impact on the biological activity of biphenyl-containing compounds. nih.gov For a molecule to interact effectively with a biological target, such as an enzyme or a receptor, it must adopt a specific three-dimensional conformation that is complementary to the binding site. The torsional angle of the biphenyl unit plays a crucial role in defining this bioactive conformation. Several studies on various classes of biologically active biphenyls have shown that the ability to adopt a non-coplanar conformation is essential for optimal interaction with the target. auburn.edu

The energy required to rotate around the biaryl bond is known as the torsional barrier. For substituted biphenyls, these barriers can range from 7.4 to 44 kcal/mol, depending on the nature and position of the substituents. analis.com.my The presence of bulky groups at the ortho positions of the biphenyl rings can significantly increase this barrier, restricting the conformational flexibility of the molecule. This restriction can either lock the molecule in a bioactive conformation, enhancing its activity, or prevent it from adopting the necessary shape, thus reducing or eliminating its biological effect. Computational and experimental studies have shown that the torsional angle can influence cell-based efficacy, potentially by affecting properties such as cell penetration or interaction with transporters. nih.gov

Biphenyl SystemConditionTypical Dihedral Angle (°)Torsional Barrier Range (kcal/mol)
Unsubstituted BiphenylGas Phase~42 - 44-
Unsubstituted BiphenylSolid State0 (Planar)-
Substituted BiphenylsVariousVariable7.4 - 44
4-BenzylbiphenylSolid State-41.6-

Molecular Geometry and Conformation Analysis

The precise three-dimensional arrangement of atoms in this compound has been determined through X-ray crystallographic studies. mdpi.com These studies provide a detailed picture of the molecule's bond lengths, bond angles, and the spatial relationship between its constituent aromatic rings.

In the solid state, this compound adopts a non-planar conformation. The torsion angle between the two phenyl rings of the biphenyl moiety is -41.6(4)°. mdpi.com This value is very close to the dihedral angle observed for unsubstituted biphenyl in the gas phase, indicating that the benzyl (B1604629) group at the 4-position does not significantly alter the inherent preference for a twisted conformation of the biphenyl core. mdpi.com The average carbon-carbon bond length within the three phenyl rings is 1.380(2) Å. mdpi.com

Structural ParameterValue
Molecular FormulaC₁₉H₁₆
Molecular Weight244.33 g/mol
Biphenyl Phenyl-Phenyl Torsion Angle-41.6(4)°
Average C-C Bond Length (Aromatic Rings)1.380(2) Å
Benzyl Group Inclination to Biphenyl Moiety106.4(4)°

Impact of Substitution Patterns on Reactivity and Functionality

The introduction of various substituent groups onto the aromatic rings of the this compound scaffold can dramatically alter its chemical reactivity and biological functionality. The nature, position, and electronic properties of these substituents can influence everything from the rate of chemical reactions to the potency and selectivity of biological activity.

Studies on 4-substituted biphenyls have shown that the benzyl group can act as both an electron-donating and a sterically demanding substituent, which influences the compound's reactivity patterns. The electronic effects of substituents are transmitted through the biphenyl framework, affecting the electron density at different positions on the rings. For instance, in the synthesis of biphenyl derivatives via Suzuki-Miyaura cross-coupling reactions, the electronic nature of the substituents on the boronic acids can influence the reaction efficiency. analis.com.my

In the context of biological activity, the impact of substitution is profound. Structure-activity relationship (SAR) studies on various classes of compounds containing a biphenyl core have demonstrated that even minor changes to the substitution pattern can lead to significant differences in potency and selectivity. For example, in a series of biphenyl derivatives designed as dual neurokinin NK₁/NK₂ receptor antagonists, the nature and position of substituents on the biphenyl rings were critical for achieving high affinity for both receptors. nih.gov

Similarly, in the development of anticancer agents, the presence of specific substituents on a biphenyl or related scaffold can determine the compound's efficacy. For example, studies on thiourea (B124793) derivatives have shown that the introduction of bulky groups at the C-4 position can significantly enhance antitumor activity. analis.com.my In another study on indolobenzazocin-8-one derivatives, methoxy (B1213986) and hydroxyl substitutions on the scaffold were found to compromise either target engagement or membrane penetration, highlighting the delicate balance required for optimal anticancer activity. innovareacademics.in The strategic placement of substituents can also be used to improve the metabolic stability of a drug candidate.

The following table provides illustrative examples of how different substitution patterns on biphenyl-related structures can impact their biological activity.

Compound ClassSubstituent ModificationEffect on Biological ActivityTarget/Application
Biphenyl-based Neurokinin AntagonistsVarying substituents on biphenyl ringsModulated affinity for NK₁ and NK₂ receptorsDual NK₁/NK₂ Receptor Antagonism
Thiourea DerivativesBulky groups at C-4 positionEnhanced antitumor activityAnticancer
1,3,4-Thiadiazole Compoundsp-tolyl and p-methoxyphenyl groupsFavorable effect on anticancer activityAnticancer (A549 cells)
Indolobenzazocin-8-one DerivativesMethoxy and hydroxyl substitutionsCompromised target binding or cellular permeabilityAnticancer (Tubulin Polymerization Inhibition)
Benzothiazole-phenyl AnalogsTrifluoromethyl groups on aromatic ringsWell-tolerated by target enzymes but did not improve metabolic stabilityDual sEH/FAAH Inhibition

Applications of 4 Benzylbiphenyl in Materials Science

Polymer Chemistry and Engineering

In the realm of polymer science, 4-Benzylbiphenyl serves as a valuable building block and additive, enhancing the performance of several types of polymers.

Incorporation into Polyimide Synthesis

While direct synthesis of polyimides from this compound itself is not the primary application, its structural motif is integral to creating advanced polyimides. For instance, novel diamine monomers, such as 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl (B1667301), incorporate the benzyl (B1604629) biphenyl scaffold. ingentaconnect.comeurekaselect.com These specialized monomers are then reacted with various dianhydrides to produce fluorinated polyimides. researchgate.netmdpi.comacs.orgiitkgp.ac.in The inclusion of the this compound structure contributes to the desirable properties of the resulting polyimides, such as high thermal stability and solubility in organic solvents. researchgate.net

Development of Phenolic Polymer-Based Materials

Phenolic polymers are a class of thermosetting resins known for their heat resistance and mechanical strength. uplandfab.comakrochem.com The incorporation of this compound and its derivatives can further enhance these properties. While specific research on directly incorporating this compound into the main chain of phenolic polymers is not extensively detailed in the provided results, its use as an additive or as part of a monomer in creating modified phenolic resins is a plausible area of development. The biphenyl structure can increase the thermal stability and mechanical robustness of the resulting material. Additionally, linear phenolic polymers with controlled properties have been synthesized for various applications, suggesting a potential role for functionalized biphenyl compounds. rsc.org

Studies on Mechanical and Thermal Properties of this compound-Containing Polymers

The presence of the this compound moiety in a polymer structure significantly influences its mechanical and thermal characteristics.

Mechanical Properties: Polymers incorporating structures similar to this compound, such as certain polyimides, exhibit excellent mechanical strength. For example, polyimide films derived from diamines containing the benzyl biphenyl structure have demonstrated high tensile strength, with values reaching up to 148 MPa, and a modulus of elasticity up to 2.6 GPa. researchgate.net The rigid biphenyl unit and the flexible benzyl group contribute to a combination of strength and processability. slideshare.net

Thermal Properties: this compound itself exhibits good thermal stability. This inherent characteristic is transferred to polymers that contain this structural unit. Polyimides synthesized with monomers containing the this compound scaffold show very high thermal stability, with 5% weight loss occurring at temperatures as high as 531°C in synthetic air. researchgate.net The glass transition temperatures (Tg) of these polymers can also be quite high, reaching up to 316°C. researchgate.net This makes them suitable for high-performance applications where resistance to heat is critical. bibliotekanauki.plucl.ac.uk

Table 1: Properties of a Polyimide Containing the 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl Monomer

Property Value
Tensile Strength Up to 148 MPa researchgate.net
Modulus of Elasticity Up to 2.6 GPa researchgate.net
Elongation at Break Up to 31% researchgate.net
5% Weight Loss Temperature Up to 531 °C researchgate.net
Glass Transition Temperature (Tg) Up to 316 °C researchgate.net
Dielectric Constant (at 1 MHz) 2.74–3.2 researchgate.net
Water Absorption 0.2–0.7% researchgate.net

Optoelectronic Materials Research

The 4-benzyl biphenyl scaffold is recognized as an important structural element in the field of optoelectronic materials. ingentaconnect.comeurekaselect.com These materials are crucial for the development of various electronic and optical devices. uni-wuerzburg.de The biphenyl core provides a rigid and electronically active base, which is a desirable feature for creating materials used in applications like light-emitting diodes (OLEDs) and other organic electronic devices. ingentaconnect.comeurekaselect.com Highly fluorinated polyimides, which can be synthesized using monomers containing the benzyl biphenyl structure, exhibit excellent optical transparency, a key property for optoelectronic applications. researchgate.netresearchgate.net

Applications in Dyes and Pigments

This compound and its derivatives can serve as intermediates in the synthesis of certain dyes and pigments. ontosight.aicamlinfs.com The chromophoric properties of the biphenyl system can be modified by the attachment of various functional groups, leading to a range of colors. While specific examples of dyes directly synthesized from this compound are not abundant in the provided search results, the general use of biphenyl compounds as precursors for colorants is established. ontosight.ai For example, it is noted that some phenolic chemicals are used as key ingredients for various dye intermediates and pigments. camlinfs.com

Utilization as Sensitizers in Advanced Materials (e.g., Thermal Papers)

A significant application of this compound is its use as a sensitizer (B1316253) in thermal paper coatings. google.comgoogle.comgoogleapis.com Thermal paper produces an image when heat is applied, a process that relies on the chemical reaction between a leuco dye and a developer. epa.govbpcuk.comepa.gov

Sensitizers like this compound facilitate this dye-forming process. google.com They are believed to function in one of two ways: by lowering the eutectic melting point of the dye-developer system or by acting as a solvent in which the dye and developer can dissolve and react at temperatures below their individual melting points. google.comepa.gov This results in improved heat sensitivity of the paper, allowing for faster and more efficient printing. google.com In studies of alternative color developers for thermal papers, this compound has been effectively used to adjust the static sensitivity of the paper. acs.org

Magnetic Properties of this compound Molecular Crystals

Pristine this compound in its solid state does not exhibit notable magnetic properties. However, the introduction of alkali metals, such as potassium, into its molecular crystal structure can dramatically alter its behavior, leading to the emergence of magnetism. This transformation is a key area of research in the quest for novel organic magnetic materials.

The synthesis of potassium-doped this compound molecular crystals has been successfully achieved through methods such as a two-step process involving ultrasound treatment and low-temperature annealing. hanspub.orgresearchgate.net This process facilitates the intercalation of potassium atoms into the this compound host matrix.

The introduction of potassium induces a significant change in the magnetic properties of the material. Magnetic measurements have revealed that potassium-doped this compound exhibits ferromagnetic behavior at temperatures below 200 K. hanspub.orgresearchgate.net This is a striking contrast to the diamagnetic nature of the undoped organic molecule.

The origin of this induced magnetism is attributed to charge transfer between the potassium atoms and the this compound molecules. Spectroscopic analysis, particularly Raman spectroscopy, has shown a redshift in the spectral lines of the doped material. hanspub.orgresearchgate.net This shift is interpreted as evidence of the transfer of the 4s electron from potassium to the this compound molecule. This charge transfer is believed to be a crucial factor in the formation of local magnetic moments within the crystal lattice. hanspub.orgresearchgate.net

Property Observation in K-doped this compound Reference
Magnetic BehaviorFerromagnetism observed below 200 K hanspub.orgresearchgate.net
MechanismCharge transfer from K 4s electron to this compound molecule hanspub.orgresearchgate.net
Spectroscopic EvidenceRedshift in Raman spectrum hanspub.orgresearchgate.net

Further investigations into the magnetic characteristics of potassium-doped this compound have revealed properties indicative of a nanomagnetic material. hanspub.orgresearchgate.net Analysis combining magnetic susceptibility measurements and X-ray diffraction (XRD) data has shown that the doped samples are composed of magnetic nanoparticles. hanspub.orgresearchgate.net

The estimated size of these magnetic nanoparticles is approximately 25 nm. hanspub.orgresearchgate.net This finding places potassium-doped this compound in the category of nanomagnets, where the magnetic properties are intrinsically linked to the nanoscale dimensions of the material's domains. The study of such organic-based nanomagnets is a burgeoning field, offering potential pathways to novel materials for spintronics and data storage applications.

Parameter Value Reference
Material TypeNanomagnetic hanspub.orgresearchgate.net
Estimated Grain Size~25 nm hanspub.orgresearchgate.net

Applications of 4 Benzylbiphenyl in Biomedical and Pharmaceutical Research

Anticancer Research

Derivatives of biphenyl (B1667301) compounds, including those structurally related to 4-benzylbiphenyl, have been a subject of interest in anticancer research. The core structure is seen as a viable backbone for designing molecules that can interact with biological targets implicated in cancer progression.

One area of investigation has been the development of thiazolidine-2,4-dione-biphenyl derivatives. A series of these compounds were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. nih.gov Among the synthesized compounds, some demonstrated moderate to good activity. Specifically, compounds designated as 10b and 10d showed potent activity. nih.gov Further molecular docking studies suggested that these compounds could effectively target the epidermal growth factor receptor (EGFR), a key protein in cancer cell signaling. nih.gov

Another study highlighted that certain biphenyl derivatives may exert their anticancer effects by inhibiting critical signaling pathways. For instance, research has pointed towards the inhibition of the PI3K/Akt signaling pathway in breast cancer cells by a biphenyl compound, which led to decreased cell survival and an increase in apoptosis.

Antimicrobial Investigations

The biphenyl scaffold is also being explored for its potential in developing new antimicrobial agents to combat pathogenic microorganisms.

This compound and its derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays have shown that this compound can inhibit the growth of several bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL.

Further research into biphenyl derivatives has yielded compounds with significant antibacterial properties. For example, a series of 5-(4-biphenylyl)-7-aryl[3,4-d]-1,2,3-benzoselenadiazoles were found to be highly effective against the tested Gram-positive bacteria. nih.gov Another study focused on biphenyl and dibenzofuran (B1670420) derivatives, identifying compounds with potent activity against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens. nih.gov Specifically, 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) and 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) showed strong inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with MIC values as low as 3.13 and 6.25 μg/mL, respectively. nih.govnih.gov

The structure-activity relationship studies from this research indicated that the presence of a strong electron-withdrawing group on one of the phenyl rings and hydroxyl groups on the other were beneficial for antibacterial activity. nih.govnih.gov

Table 1: Antibacterial Activity of Selected Biphenyl Derivatives

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
This compound Various Gram-positive and Gram-negative bacteria 50-100
4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) Methicillin-resistant Staphylococcus aureus (MRSA) 3.13 nih.govnih.gov
5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) Multidrug-resistant Enterococcus faecalis 6.25 nih.govnih.gov
4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (2, 4, 8) Staphylococcus aureus 16 (concentration for >60% growth inhibition) mdpi.comnih.gov
4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (3, 8) Escherichia coli 64 (concentration for >40% growth reduction) mdpi.comnih.gov

The search for new antifungal agents has also included the investigation of biphenyl derivatives. A study on arylsulfonamide-type compounds screened a series of molecules against various Candida species. nih.gov One of the initial compounds, N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide (3) , showed fungistatic activity against several tested strains at concentrations ranging from 0.125 to 1 mg/mL. nih.gov Further synthesis led to the development of 4-[[(4-4-((biphenyl-4-ylmethylamino)methyl) benzenesulfonamide (B165840) (13) and its hydrochloride salt, which exhibited fungicidal effects against Candida glabrata. nih.gov

Another class of compounds, (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648), which has structural similarities to biphenyl derivatives, demonstrated high in vitro antifungal activities against pathogenic fungi including Candida, Aspergillus, and Cryptococcus. frontiersin.org The minimum inhibitory concentration for this compound against pathogenic fungi was found to be between 0.0625-4 μg/ml. frontiersin.org

Research into 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives also revealed significant antifungal activity. At a concentration of 64 µg/mL, these compounds resulted in substantial growth inhibition of yeast and filamentous fungi. mdpi.com Specifically, compounds 1 and 4 were most effective against Aspergillus flavus, causing over 65% growth reduction, while compounds 2 and 7 were most effective against Candida albicans, inhibiting its growth by 60%. mdpi.comnih.gov

Table 2: Antifungal Activity of Selected Biphenyl-related Derivatives

Compound/Derivative Fungal Species Activity/Concentration Reference
N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide (3) Candida spp. MIC: 0.125 - 1 mg/mL (Fungistatic) nih.gov
4-[[(4-4-((biphenyl-4-ylmethylamino)methyl) benzenesulfonamide (13) and its HCl salt Candida glabrata MFC: 1.000 mg/mL (Fungicidal) nih.gov
(4-phenyl-1, 3-thiazol-2-yl) hydrazine (31C) Pathogenic Fungi (Candida, Aspergillus, Cryptococcus) MIC: 0.0625 - 4 µg/mL frontiersin.org
4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (1, 4) Aspergillus flavus >65% growth reduction at 64 µg/mL mdpi.comnih.gov
4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (2, 7) Candida albicans 60% growth inhibition at 64 µg/mL mdpi.comnih.gov

Antibacterial Efficacy Studies

Antihypertensive Drug Development Research

The benzimidazole (B57391) core is a key feature in several angiotensin II receptor blockers (ARBs) used to treat hypertension, such as candesartan (B1668252) and telmisartan, which also contain an N-benzylbiphenyl moiety. nih.gov This highlights the importance of the biphenyl structure in the design of antihypertensive agents.

In a notable study, researchers aimed to create a novel ARB by replacing the N-benzylbiphenyl group with a phenyl ring at the C2 position of the benzimidazole core. nih.gov This modification was part of an effort to develop a smaller molecule that could still effectively block the AT1 receptor. The resulting compound, a fluorophenyl benzimidazole derivative, demonstrated vasorelaxant and antihypertensive activity. nih.gov This line of research underscores the role of the biphenyl structure as a key pharmacophore that can be modified to develop new antihypertensive drugs.

Research into Prostate Cancer Agents

The this compound scaffold and related structures have been explored for the development of agents targeting prostate cancer. The construction of molecules containing the 4-benzyl group is considered a relevant strategy in this field. researchgate.net

In one study, a series of thiazolidine-2,4-dione-biphenyl derivatives were screened for their anticancer activity against several human cancer cell lines, including the PC3 prostate cancer cell line. nih.gov This research identified compounds with moderate to good activity, suggesting the potential of this class of biphenyl derivatives in prostate cancer research. nih.gov

Another area of research has focused on developing androgen receptor (AR) antagonists, a key strategy in treating prostate cancer. Researchers developed a compound, LT16 , which features an N-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide scaffold. nih.gov This structure, while not a direct derivative of this compound, contains a related benzyloxyphenyl group. LT16 was shown to effectively suppress the proliferation of castration- and enzalutamide-resistant prostate cancer cells in vitro and reduce tumor volume in animal models. nih.gov These findings suggest that biphenyl-like structures are valuable in the design of new therapeutics for advanced prostate cancer. nih.gov

Antiviral Activity Assessments

The potential for biphenyl derivatives to exhibit antiviral properties has been noted in the scientific literature. researchgate.net this compound itself is utilized for analytical and research purposes, which can include the investigation of its potential antiviral effects. americanchemicalsuppliers.com

While direct studies on the antiviral activity of this compound are not extensively detailed, research on related heterocyclic compounds provides some context. For instance, a series of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their antiviral activity. molaid.com The evaluation of such compounds is typically conducted through in vitro assays that measure the inhibition of viral replication in cell cultures. ebovir.ca These assessments are crucial for identifying compounds that could be further developed as antiviral agents. ebovir.ca The general approach involves screening libraries of compounds, which can include biphenyl derivatives, for their ability to prevent virus-induced cytopathogenic effects while having low toxicity to host cells. biorxiv.org

Enzyme Inhibition Studies

The investigation of how chemical compounds interact with enzymes is a cornerstone of drug discovery and development. The ability of a molecule to inhibit a specific enzyme can be harnessed to treat a wide range of diseases. While direct research on this compound's enzyme inhibition profile is not extensively documented in publicly available literature, the study of structurally similar compounds can provide valuable insights into its potential activities.

Cytochrome P450 (CYP) enzymes are a large family of proteins involved in the metabolism of a wide variety of substances, including drugs and toxins. wikipedia.org Inhibition of these enzymes can lead to significant drug-drug interactions. The study of how novel compounds interact with CYPs is therefore a critical step in drug development.

While specific studies on this compound are limited, research on analogous compounds offers valuable information. For instance, the interaction of 4-benzylpyridine (B57826) with Cytochrome P450 2B6 (CYP2B6) has been structurally characterized. nih.gov This study revealed that the binding of 4-benzylpyridine, a compound with a similar benzyl (B1604629) group, to the active site of CYP2B6 necessitates the reorientation of key amino acid residues, specifically Phe206 and Phe297, to accommodate the inhibitor. nih.gov This induced-fit mechanism highlights the plasticity of the enzyme's active site. nih.gov The binding is primarily driven by hydrophobic interactions within the enzyme's active site. nih.gov

Another important member of the CYP superfamily is Cytochrome-P450-14alpha-sterol demethylase (CYP51). nih.govwikipedia.org This enzyme is essential for the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in animals. wikipedia.orgwikipedia.org Because it is a vital enzyme for fungal viability, CYP51 is a major target for antifungal drugs, such as azole antifungals like fluconazole (B54011) and itraconazole. rcsb.org These drugs work by binding to the heme iron in the enzyme's active site, preventing the demethylation of lanosterol, which disrupts fungal membrane integrity. wikipedia.orgrcsb.org The crystal structure of CYP51 from Mycobacterium tuberculosis has been solved, providing a detailed view of its active site and a basis for the rational design of new inhibitors. nih.govrcsb.org Given the aromatic and benzyl moieties of this compound, it is plausible that it could also interact with the hydrophobic active sites of CYP enzymes, including CYP51, though experimental data is required to confirm this.

Parameter Interaction of 4-benzylpyridine with Cytochrome P450 2B6 Significance
Enzyme Cytochrome P450 2B6 (CYP2B6)A key drug-metabolizing enzyme. nih.gov
Inhibitor 4-benzylpyridineA structural analogue of this compound. nih.gov
Key Active Site Residues Phe206, Phe297Undergo reorientation to accommodate the inhibitor. nih.gov
Binding Mechanism Induced-fitHighlights the conformational plasticity of the active site. nih.gov
Primary Interaction Type HydrophobicThe inhibitor is situated within a hydrophobic pocket. nih.gov

Molecular Docking and In Silico Screening in Drug Discovery

In silico methods, which utilize computer simulations, have become indispensable in modern drug discovery for their ability to predict the interaction between a small molecule (ligand) and a protein target at the atomic level. openaccessjournals.comfrontiersin.org These computational approaches significantly reduce the time and cost associated with identifying and optimizing potential drug candidates. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. openaccessjournals.comchemrxiv.org This "lock-and-key" simulation helps researchers to visualize and analyze the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. chemrxiv.orgmdpi.com For a compound like this compound, molecular docking could be used to predict its binding mode and affinity to various therapeutic targets, including enzymes like Cytochrome P450s.

In silico screening, also known as virtual screening, involves the rapid computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netpatsnap.com This process filters vast chemical databases to prioritize a smaller, more manageable number of compounds for further experimental testing. mdpi.com If a particular protein is identified as a therapeutic target, virtual screening could be employed to assess whether this compound or its derivatives have the potential to be effective ligands. This approach has been successfully used to identify potential drug candidates for a variety of diseases. drugtargetreview.com For instance, a newly synthesized molecule, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, was evaluated using molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess its potential as an inhibitor for SARS-CoV-2 proteins. nih.gov

The general workflow for applying these techniques in the context of a compound like this compound is outlined below:

Step Description Application to this compound
1. Target Identification A specific protein or enzyme is selected as a therapeutic target based on its role in a disease.Could be an enzyme like CYP51 or another protein implicated in a disease process. nih.gov
2. Receptor Structure Preparation The 3D structure of the target protein is obtained, often from crystallographic data. rcsb.orgThe crystal structure of the target enzyme would be prepared for docking.
3. Ligand Preparation The 3D structure of the ligand (e.g., this compound) is generated and optimized.The 3D conformation of this compound would be created.
4. Molecular Docking A docking program calculates the possible binding poses of the ligand in the active site of the receptor and scores them based on binding energy. mdpi.comThis compound would be docked into the active site of the target to predict its binding mode and affinity.
5. Virtual Screening A large library of compounds is computationally screened against the target to identify potential "hits". patsnap.comA library containing this compound and its analogues could be screened to identify potent binders.
6. Hit-to-Lead Optimization Promising hits are further optimized using computational and experimental methods to improve their drug-like properties. frontiersin.orgThe structure of this compound could be modified to enhance its binding affinity and selectivity.

Environmental and Ecological Research Pertaining to 4 Benzylbiphenyl

Occurrence and Detection in Environmental Matrices (e.g., Wastewater Effluents)

4-Benzylbiphenyl has been identified in various environmental contexts, often linked to its industrial applications. Research indicates its presence in materials such as thermal paper, where it functions as a sensitizer (B1316253). jst.go.jpjst.go.jpgoogleapis.com The pulping of waste thermal paper can lead to its release into wastewater streams. jst.go.jp For instance, studies analyzing solutions from the laboratory pulping of thermal papers have detected this compound among other sensitizer compounds. jst.go.jpjst.go.jp

Beyond its association with the paper industry, the compound has been detected in other complex environmental samples. sci-hub.se An analysis of olive mill wastewater identified this compound as one of the organic constituents. jmaterenvironsci.com Furthermore, effect-directed analysis of sediments from Ulsan Bay, a major industrial area in Korea, identified this compound as a newly recognized agonist for the Aryl hydrocarbon Receptor (AhR). usask.ca This indicates its distribution in sediment in industrially impacted zones. usask.ca Methodological research also acknowledges its presence in different water types, noting variations in recovery rates between seawater and river water during analysis, which suggests its occurrence in these matrices.

Table 1: Documented Occurrence of this compound in Environmental Matrices

Environmental MatrixSource/ContextReference
Thermal PaperIndustrial use as a sensitizer. jst.go.jpjst.go.jp
Pulping EffluentsReleased from waste thermal paper during pulping. jst.go.jp
Industrial SedimentsDetected in sediments from an industrial bay (Ulsan Bay, Korea). usask.ca
Olive Mill WastewaterIdentified as an organic pollutant in wastewater from olive oil production. jmaterenvironsci.com
Seawater and RiverwaterImplied presence through analytical recovery studies.

Degradation Pathways and Environmental Fate Studies

The environmental fate of this compound is a subject of ongoing scientific investigation, focusing on how the compound persists and breaks down under various environmental conditions. Research methodologies have been developed to explore its degradation kinetics through both abiotic and biotic processes. Biotransformation, the metabolic conversion of foreign chemical compounds (xenobiotics) by living organisms, is a key area of study for understanding the environmental persistence of substances like this compound. longdom.orgmhmedical.com

Experimental designs for studying the environmental fate of this compound include microcosm studies under controlled laboratory conditions. These studies can assess:

Photodegradation : This process involves exposing the compound in aqueous solutions to UV light to monitor its breakdown and identify photodegradation products, such as 4-benzoylbiphenyl.

Biotic degradation : This involves incubating the compound with microbial consortia, such as Pseudomonas spp., to track its biotransformation pathways.

While specific degradation pathways for this compound are not extensively detailed in the available literature, studies on its parent compound, biphenyl (B1667301), show it undergoes biodegradation to products like 2,3-dihydroxybiphenyl and 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate. chemicalbook.com Similarly, studies on the biotransformation of other structurally related compounds, such as bisphenol A analogues, by biphenyl-degrading bacteria provide models for how this compound might be metabolized in the environment. nih.gov It is important to note that some safety data sheets for this compound state there is no information available regarding its persistence and degradability, which contrasts with academic research efforts to study these very properties. thermofisher.comfishersci.be

Table 2: Investigated Degradation Processes for this compound

Degradation TypeMethodologyKey AspectsReference
PhotodegradationExposure to UV light (e.g., 254 nm) in aqueous solutions.Monitors degradation kinetics and identifies products like 4-benzoylbiphenyl.
Biotic DegradationIncubation with microbial consortia (e.g., Pseudomonas spp.).Analyzes metabolites to track biotransformation pathways.
BiotransformationMetabolic conversion of the xenobiotic compound.A general process for converting lipophilic compounds to more water-soluble forms for elimination. longdom.orgmhmedical.com

Potential Ecological Impact Assessments

The potential ecological impact of this compound is an area with some conflicting and developing information. Several assessments have highlighted potential risks associated with its release into the environment. The U.S. Environmental Protection Agency (EPA) evaluated it as part of an alternatives assessment for Bisphenol A (BPA) in thermal paper. epa.gov This report noted that most of the alternatives to BPA were found to have high designations for aquatic toxicity (both acute and chronic). epa.gov

Further highlighting potential risk, this compound has been identified as a potential endocrine-disrupting compound. nih.gov Research on sediments from an industrial area also found that this compound can act as an agonist for the Aryl hydrocarbon Receptor (AhR). usask.ca The activation of AhR is a mechanism known to mediate various toxic effects in organisms. usask.ca

However, other studies present a more nuanced or contradictory picture. A study that measured the estrogenic agonist activities of various chemicals detected in thermal papers using a yeast two-hybrid assay did not find that this compound exhibited such activity. jst.go.jpjst.go.jp Additionally, some commercial safety data sheets state that the compound contains no substances known to be hazardous to the environment or that no environmental hazards have been identified. thermofisher.comfishersci.be This discrepancy underscores the need for further comprehensive ecological impact assessments to fully characterize the environmental risk profile of this compound.

Table 3: Summary of Ecological Impact Assessment Findings for this compound

Assessment FindingDetailsSource
Potential for High Aquatic ToxicityIncluded in a group of BPA alternatives where most were rated as having high acute and chronic aquatic toxicity. epa.gov
Potential Endocrine DisruptorListed as a potential endocrine-disrupting compound. nih.gov
Aryl hydrocarbon Receptor (AhR) AgonistIdentified as an AhR-active compound in environmental samples, a pathway for toxic effects. usask.ca
No Estrogenic Activity (in specific assay)Did not exhibit estrogenic agonist activity in a yeast two-hybrid assay system. jst.go.jpjst.go.jp
No Known Environmental Hazard (SDS)Safety Data Sheets state it is not known to be hazardous to the environment or degradable in wastewater plants. thermofisher.comfishersci.be

Future Research Directions and Emerging Opportunities

Design and Synthesis of Novel 4-Benzylbiphenyl Analogs with Enhanced Functionality

The core structure of this compound is a versatile template for creating a vast library of new molecules with tailored properties. Future research will focus on the rational design and synthesis of novel analogs to unlock enhanced or entirely new functionalities. The 4-benzyl biphenyl (B1667301) scaffold is a recognized structural element in bioactive compounds, including agents for prostate cancer and antihypertensive drugs. eurekaselect.com

A significant area of exploration is the synthesis of derivatives for biomedical applications. For instance, modifying the biphenyl-4-carboxamide backbone has yielded compounds with promising antifungal properties. A study focused on N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide as a "hit structure" and subsequently synthesized a series of analogs to better understand the structure-activity relationship controlling its activity against Candida species. nih.gov This approach of creating and screening focused libraries of analogs, such as N-benzylbenzamide and N-benzylbiphenyl-4-carboxamide, is crucial for developing more potent and selective therapeutic agents. nih.gov

Another promising direction is the creation of complex heterocyclic derivatives. Research into compounds like 5-(2-(N-Benzylbiphenyl-4-ylsulfonamido)-N-(3-(pyridin-4-yl)benzyl)acetamido)-2-hydroxybenzoic acid, which incorporates pyridine (B92270) and sulfonamide groups, highlights the potential for developing molecules with diverse biological activities, including antimicrobial or anticancer effects. ontosight.aiontosight.ai The synthesis of 4-benzyl biphenyl ether compounds through metal-free reductive coupling also opens avenues for new molecular architectures. eurekaselect.com

Analog Class Synthetic Strategy Potential Enhanced Functionality Relevant Research
Carboxamide DerivativesCoupling of biphenyl-based acyl chlorides with various amines.Antifungal, AnticancerDevelopment of N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide analogs against Candida. nih.gov
Heterocyclic HybridsMulti-step synthesis incorporating moieties like pyridine, morpholine, and sulfonamide.Antimicrobial, Anticancer, Neurological agentsSynthesis of complex molecules like CHEMBL3133469 for potential therapeutic use. ontosight.aiontosight.ai
Biphenyl Ether CompoundsMetal-free reductive coupling of tosylhydrazones with phenols.Bioactive compounds, Optoelectronic materialsA novel, sustainable method to create an important structural element. eurekaselect.com
Fluorinated Diamine MonomersMulti-step synthesis to create complex diamines for polymerization.High-performance polymers, Low-dielectric materialsSynthesis of 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl for fluorinated polyimides. researchgate.net

Advanced Catalytic Systems for Sustainable Production

The industrial production of this compound and its derivatives traditionally relies on methods that may involve harsh conditions or expensive, toxic catalysts. A major future direction is the development of advanced catalytic systems that are more sustainable, efficient, and cost-effective.

A significant advancement is the use of palladium-catalyzed cross-coupling reactions, which are fundamental in constructing the biphenyl framework. Research has demonstrated an efficient Pd-catalyzed reaction between phenylboronic acids and benzyl (B1604629) carbonates or acetates to produce diarylmethanes. acs.org A key feature of this method is its ability to be conducted under an air atmosphere, which simplifies the process and reduces the need for stringent inert conditions. acs.org Furthermore, the differing reactivity of C-Br, C-O, and C-Cl bonds in these reactions allows for selective, sequential C-C bond formation, providing a sophisticated tool for molecular design. acs.org

Moving towards even greener chemistry, metal-free catalytic systems are a major goal. A recently described method for the reductive coupling of biphenyl-4-carbonyl compounds (as tosylhydrazones) with alcohols under metal-free conditions represents a significant step forward. eurekaselect.com This approach avoids the environmental and economic costs associated with heavy metal catalysts and utilizes easily accessible starting materials. eurekaselect.com

Future work will likely focus on:

Catalyst Optimization: Developing catalysts with higher turnover numbers and selectivity to minimize waste. kaust.edu.sa

Process Intensification: Designing integrated processes that combine synthesis and purification steps to reduce energy consumption. kit.edu

Renewable Feedstocks: Exploring pathways to synthesize the biphenyl and benzyl precursors from biomass or waste streams. mdpi.com

3D-Printed Catalysts: Utilizing innovative techniques like 3D printing to create customized, single-atom catalysts (SACs) for highly efficient and scalable production. adelaide.edu.au

Catalytic System Key Features Advantages Future Outlook
Palladium-Catalyzed Cross-CouplingUses PdCl₂/DPEPhos to couple phenylboronic acids with benzyl acetates/carbonates. acs.orgCan be run under air; allows for selective, sequential coupling based on halide/ester reactivity. acs.orgOptimization for lower catalyst loading and use of more benign solvents.
Metal-Free Reductive CouplingReductive coupling of tosylhydrazones with phenols or benzyl alcohols. eurekaselect.comAvoids heavy metal contamination; uses readily available starting materials; good functional group tolerance. eurekaselect.comExpanding the substrate scope and improving reaction yields.
Photothermal CatalysisUses light to heat the catalyst and control its active phase. kaust.edu.saEnhanced catalytic activity and potential for dynamic process control. kaust.edu.saApplication to the specific synthesis of this compound.

Targeted Biomedical Applications and Therapeutic Potential

The this compound scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds targeting a range of diseases. Future research will aim to develop highly targeted therapies by leveraging this molecular framework.

One of the most promising areas is in oncology. The 4-benzyl biphenyl structure is a component of potential agents against prostate cancer. eurekaselect.com Studies on N-(4-Biphenylmethyl)imidazoles have shown potential as therapeutics for this disease. google.com Furthermore, research has indicated that certain derivatives can inhibit critical cell signaling pathways, such as the PI3K/Akt pathway in breast cancer cells, leading to apoptosis.

Infectious diseases represent another key target. The rise of antifungal resistance necessitates novel therapeutic agents. Derivatives of this compound, specifically arylsulfonamide-based compounds, have been identified as having fungistatic or even fungicidal effects against various Candida species, which are responsible for opportunistic infections. nih.gov The ability to synthesize and test a series of related compounds allows for the optimization of activity and the elucidation of structure-activity relationships, which is crucial for drug development. nih.gov

The versatility of the structure also suggests its use in other therapeutic areas. The general scaffold has been explored for its potential in treating obesity, depression, and irritable bowel syndrome through the development of antagonists for opioid receptors. google.com

Therapeutic Area Target/Mechanism Example Derivative Class Key Research Finding
Oncology PI3K/Akt pathway inhibition; Prostate cancer targets.N-(4-Biphenylmethyl)imidazolesA derivative inhibited a key signaling pathway in breast cancer cells, inducing apoptosis. The scaffold is used in potential prostate cancer agents. eurekaselect.comgoogle.com
Infectious Disease Antifungal activity against Candida species.Arylsulfonamide-based carboxamidesN-(4-sulfamoylbenzyl) biphenyl-4-carboxamide and its analogs show fungistatic and fungicidal potential. nih.gov
Neurology/Metabolic Opioid receptor antagonism.BiphenylcarboxamidesNovel compounds based on a biphenyl structure have been developed as opioid receptor antagonists for various conditions. google.com

Integration into Next-Generation Functional Materials

The inherent thermal stability and rigid, aromatic nature of the this compound structure make it an excellent building block for advanced functional materials. Future research is focused on integrating this moiety into polymers and composites to create materials with superior performance for electronics, aerospace, and communications.

A significant application lies in the development of high-performance polyimides. Novel diamine monomers, such as 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl, have been synthesized to create fluorinated polyimides. researchgate.net These polymers exhibit exceptional thermal stability (up to 531°C), form tough, transparent films, and possess low dielectric constants (2.74–3.2 at 1 MHz). researchgate.net Such properties are highly desirable for microelectronic applications, including as insulating layers in integrated circuits and flexible printed circuit boards. mdpi.com The introduction of fluorinated groups helps to reduce water absorption and improve solubility for processing. researchgate.net

The compound also serves as a precursor for liquid crystals, which are essential for display technologies. Furthermore, its incorporation into polymer blends can enhance the mechanical properties and thermal resistance of the final material. Future opportunities exist in developing materials for 5G communication technology, which requires substrates with very low dielectric constants and loss factors. researchgate.net

Material Type Role of this compound Moiety Key Properties Emerging Applications
Fluorinated Polyimides Forms the backbone of novel diamine monomers.High thermal stability (>500°C), low dielectric constant, low water absorption, good mechanical strength. researchgate.netMicroelectronics, aerospace, flexible displays. researchgate.netmdpi.com
Liquid Crystals Serves as a core structural precursor.Anisotropic properties for modulating light. Advanced display technologies (LCDs).
High-Performance Polymer Blends Used as an additive to enhance base polymers.Good thermal stability, improved mechanical properties. Advanced materials for various industrial applications requiring heat resistance.
Low-Dielectric Composites Potential monomer for polymers in low-k composites.Low dielectric constant and dissipation factor.Substrates for high-frequency communication (5G). researchgate.net

Deeper Exploration of Quantum Chemical Phenomena and Magnetic Properties

Beyond its bulk material properties, the this compound molecule presents a platform for exploring fascinating quantum-level phenomena. Future research will increasingly use a combination of advanced synthesis, spectroscopy, and computational modeling to investigate its electronic and magnetic behavior.

A groundbreaking study demonstrated that doping this compound molecular crystals with potassium induces ferromagnetism at temperatures below 200 K. researchgate.net This discovery is significant as it points toward the potential for creating organic-based magnetic materials. The research identified that the magnetism arises from magnetic nanoparticles formed within the doped crystal and is linked to the transfer of electrons from the potassium dopant to the organic molecule, a phenomenon confirmed by a redshift in Raman spectroscopy measurements. researchgate.net This opens the door to designing novel organic magnets and spintronic devices. The observation of superconductivity in related doped biphenyl systems further highlights the rich physics of alkali-doped aromatic hydrocarbons. researchgate.net

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the properties of this compound and its derivatives. rsc.orgscivisionpub.com These computational methods can be used to:

Model the electronic structure and predict magnetic properties. rsc.org

Analyze intermolecular interactions in the solid state using techniques like Hirshfeld surface analysis. scivisionpub.com

Guide the design of new molecules with specific electronic or magnetic characteristics.

Future theoretical work could explore the influence of quantum electrodynamics (QED) environments, such as optical cavities, on the magnetic properties and aromaticity of the this compound system, a frontier in polaritonic chemistry. nih.gov

Phenomenon Experimental/Theoretical Approach Key Findings & Future Directions
Induced Magnetism Two-step synthesis (ultrasound, annealing) of potassium-doped crystals; Magnetic susceptibility and Raman spectroscopy measurements.Observation of ferromagnetism below 200 K in K-doped this compound. researchgate.net Future work includes exploring other dopants and understanding the mechanism to raise the transition temperature.
Electron Transfer Raman spectroscopy and DFT calculations.Redshift in Raman spectra indicates K-4s electron transfer to the molecule, creating local magnetic moments. researchgate.net Deeper theoretical studies can map the spin density distribution on the analog structures.
Superconductivity Doping with alkali metals and low-temperature magnetic susceptibility measurements.Superconductivity has been found in K-doped biphenyl (~7.2 K). researchgate.net Research can explore if modifications to the this compound structure can enhance this effect.
Quantum Chemical Modeling DFT, Hirshfeld surface analysis, QED-HF.These methods can predict geometry, interaction energies, and response to external fields, guiding the design of new functional materials and molecular magnets. rsc.orgscivisionpub.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzylbiphenyl, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound can be synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. For example, biphenyl derivatives are often synthesized using aluminum chloride (AlCl₃) as a catalyst in chloroform, followed by recrystallization in ethanol for purification . Optimization involves controlling stoichiometric ratios (e.g., benzyl chloride to biphenyl at 1:1.2) and reaction time (3–5 hours at 60°C). Monitoring via thin-layer chromatography (TLC) ensures reaction completion.

Q. How should this compound be characterized to confirm structural integrity?

  • Methodological Answer : Use a combination of X-ray crystallography for crystal structure determination (dihedral angles between aromatic rings can confirm spatial arrangement) and elemental analysis (C, H content within ±0.3% of theoretical values) . Cross-validate with ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–7.8 ppm) and FT-IR (C-H stretching at ~3050 cm⁻¹, C=C bending at 1600 cm⁻¹) .

Q. What are the primary research applications of this compound in material science and photochemistry?

  • Methodological Answer : this compound serves as a precursor for luminescent materials (e.g., triplet-state emitters in OLEDs) and organometallic complexes . Its photodegradation products, such as 4-benzoylbiphenyl, are studied for environmental persistence using phosphorescence spectroscopy and optically detected magnetic resonance (ODMR) .

Advanced Research Questions

Q. How can discrepancies in recovery rates of this compound during environmental analysis be resolved?

  • Methodological Answer : Recovery rate variations (e.g., 74.2–87.7% in seawater vs. riverwater ) arise from matrix effects. Mitigate this by:

  • Using solid-phase extraction (SPE) with C18 cartridges preconditioned with methanol.
  • Adjusting pH to 7.0–7.5 to minimize hydrophobic interactions with dissolved organic matter.
  • Validating with isotope dilution mass spectrometry (ID-MS) to correct for losses .

Q. What analytical challenges arise when quantifying this compound in complex mixtures, and how are they addressed?

  • Methodological Answer : Co-elution with structurally similar PAHs (e.g., 1,2-Benzodithiophen) in GC-MS requires:

  • Optimizing column parameters (e.g., DB-5MS, 30 m × 0.25 mm ID, 0.25 μm film thickness).
  • Applying tandem mass spectrometry (MS/MS) with selective ion monitoring (SIM) for m/z 244 (molecular ion) and 165 (fragment) .
  • Cross-referencing retention indices (e.g., 2198 for this compound ) against certified standards.

Q. How do contradictions in spectral data for this compound derivatives impact mechanistic studies?

  • Methodological Answer : Discrepancies in UV-Vis spectra (e.g., λmax shifts due to solvent polarity) or HPLC retention times (variations >0.5 min) may indicate isomerization or impurities. Resolve by:

  • Conducting high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Performing HPLC-DAD-UV with gradient elution (acetonitrile/water, 60:40 to 90:10 over 20 min) to separate isomers .

Q. What experimental designs are critical for studying the environmental fate of this compound?

  • Methodological Answer : Use microcosm studies under controlled conditions:

  • Photodegradation : Expose to UV light (254 nm) in aqueous solutions; monitor degradation kinetics via LC-TOF-MS .
  • Biotic degradation : Incubate with microbial consortia (e.g., Pseudomonas spp.) and analyze metabolites using ¹³C-labeled this compound to track biotransformation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.